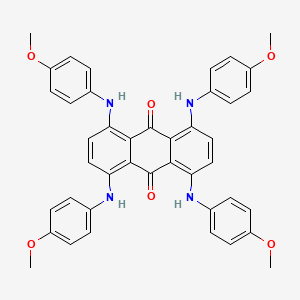
1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione is an organic compound with a complex structure. It is known for its unique properties, which make it valuable in various scientific and industrial applications. This compound is part of the anthraquinone family, which is characterized by a quinone structure with multiple aromatic rings.
Preparation Methods
The synthesis of 1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with 4-methoxyaniline. The process generally includes the following steps:
Starting Materials: The synthesis begins with commercially available 1,4,5,8-tetrachloroanthraquinone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C).
Reaction Steps: The 1,4,5,8-tetrachloroanthraquinone undergoes nucleophilic substitution with 4-methoxyaniline to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound
Chemical Reactions Analysis
1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). .
Scientific Research Applications
1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione is unique compared to other similar compounds due to its specific substitution pattern and functional groups. Similar compounds include:
1,4,5,8-Tetrakis(phenylamino)anthracene-9,10-dione: This compound has phenyl groups instead of methoxy groups, leading to different chemical properties.
1,4,5,8-Tetrakis(4-butylanilino)anthracene-9,10-dione: The presence of butyl groups affects the compound’s solubility and reactivity.
1,4,5,8-Tetramethylanthracene-9,10-dione: Methyl groups provide different steric and electronic effects compared to methoxy groups .
Properties
CAS No. |
108313-17-3 |
|---|---|
Molecular Formula |
C42H36N4O6 |
Molecular Weight |
692.8 g/mol |
IUPAC Name |
1,4,5,8-tetrakis(4-methoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C42H36N4O6/c1-49-29-13-5-25(6-14-29)43-33-21-22-34(44-26-7-15-30(50-2)16-8-26)38-37(33)41(47)39-35(45-27-9-17-31(51-3)18-10-27)23-24-36(40(39)42(38)48)46-28-11-19-32(52-4)20-12-28/h5-24,43-46H,1-4H3 |
InChI Key |
YNBMIGZYXNLZRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)OC)C(=O)C5=C(C=CC(=C5C3=O)NC6=CC=C(C=C6)OC)NC7=CC=C(C=C7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















